molecular formula C18H25NO B11098498 N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide

N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide

Cat. No.: B11098498
M. Wt: 271.4 g/mol
InChI Key: SIJLQUGRIRZEEC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)bicyclo[610]nonane-9-carboxamide is a synthetic organic compound characterized by a bicyclic structure fused with a carboxamide group and a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[6.1.0]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclopentadiene can react with a substituted alkene under thermal conditions to form the bicyclic structure.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction. This involves the reaction of the bicyclic carboxylic acid derivative with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl moiety, leading to the formation of hydroxylated or quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives or quinones.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of bicyclic amides with biological targets. It may serve as a model compound for investigating the binding affinities and mechanisms of action of similar structures.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structural features may impart activity against specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and resins, due to its rigid bicyclic structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide would depend on its specific application. In a biological context, it may interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. The dimethylphenyl group could facilitate hydrophobic interactions, while the carboxamide group may form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide: This compound differs by the presence of a double bond in the bicyclic core, which may affect its reactivity and binding properties.

    Bicyclo[6.1.0]nonane derivatives: Other derivatives with different substituents on the bicyclic core or the phenyl ring can provide insights into structure-activity relationships.

Uniqueness

N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide is unique due to its specific combination of a bicyclic core and a dimethylphenyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide

InChI

InChI=1S/C18H25NO/c1-12-9-10-14(11-13(12)2)19-18(20)17-15-7-5-3-4-6-8-16(15)17/h9-11,15-17H,3-8H2,1-2H3,(H,19,20)

InChI Key

SIJLQUGRIRZEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3C2CCCCCC3)C

Origin of Product

United States

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